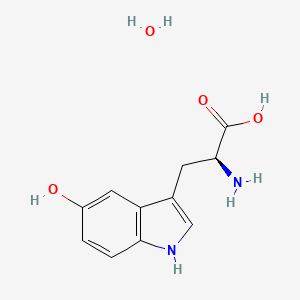

5-Hydroxy-L-tryptophan hydrate

Overview

Description

Synthesis Analysis

5-HTP is synthesized from tryptophan through a hydroxylation process, catalyzed by the enzyme tryptophan hydroxylase. This reaction requires ascorbic acid or its analogs and Cu++ for activity, functioning anaerobically and inhibited by soluble fractions of the intestinal mucosal cell (Cooper & Melcer, 1961). Enhanced synthesis methods involving cofactor regeneration processes have also been developed for improved production of 5-HTP (Hara & Kino, 2013).

Molecular Structure Analysis

The molecular structure of 5-HTP has been elucidated through X-ray diffraction, showing it crystallizes in the monoclinic space group with specific cell dimensions and forms a zwitterion as in the crystal structure of amino acids (Wakahara et al., 1973).

Chemical Reactions and Properties

5-HTP undergoes enzymatic decarboxylation to produce serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, appetite, and sleep. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). The biosynthesis pathway of 5-HTP indicates its critical role in producing serotonin and melatonin, highlighting its importance in neurologic and metabolic diseases (Maffei, 2020).

Physical Properties Analysis

The crystallization and detailed physical properties of 5-HTP have been studied through X-ray diffraction methods, revealing its specific space group and molecular conformation. These structural insights are fundamental in understanding the compound's behavior in biological systems and its interaction with other molecules (Wakahara et al., 1973).

Chemical Properties Analysis

5-HTP's chemical properties, including its stability, reactivity, and interaction with metals, have been explored to understand its potential biological effects and therapeutic applications. For example, the synthesis and characterization of a copper(II) complex with 5-HTP have shown enhanced antioxidant properties, suggesting modifications in its biological properties upon metal complexation (Martínez Medina et al., 2019).

Scientific Research Applications

-

Neuroscience and Psychiatry

- 5-Hydroxytryptophan (5-HTP) is the precursor of the neurotransmitter serotonin . It has been used for the treatment of various diseases such as depression, insomnia, chronic headaches, and binge eating associated obesity .

- The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation .

- The L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .

- The 5-HTP production was increased to 1.61 g/L in the shaking flasks, which was a 24% improvement comparing to the original producing strain, while the content of residual L-trp was successfully reduced from 1.66 to 0.2 g/L .

-

Biochemical Research

-

Microbial Synthesis

-

Pharmaceuticals

-

Animal Studies

-

Chromatography

-

Depression Treatment

- 5-Hydroxy-L-tryptophan is sold over the counter in many countries as a dietary supplement for use as an antidepressant . It is thought to alleviate depression by enhancing serotonin neurotransmission .

- A 2020 meta-analysis found oral 5-HTP supplementation had a large effect size on depression symptom severity .

-

MDMA Use

-

Chemical Analysis

- An NMR-based approach showed that 5-HTP results in characteristic chemical shift correlations suited for its identification and quantification .

- The quantitative analysis of 5-HTP of carcinoid tumors was assayed using gold nanoparticles as the assisted matrix in surface-assisted laser desorption/ionization time-of-flight mass spectrometry .

Safety And Hazards

Future Directions

Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .

properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-L-tryptophan hydrate | |

CAS RN |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)